BOC-FlFlF

Description

The exact mass of the compound Boc-phe-leu-phe-leu-phe is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

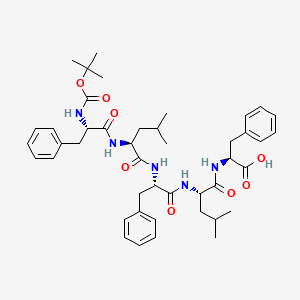

(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNZQSPFQJCBJQ-LTLCPEALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H59N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10933330 | |

| Record name | N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148182-34-7 | |

| Record name | tert-Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanyl-OH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148182347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is BOC-FlFlF chemical structure

An In-depth Technical Guide to BOC-FlFlF: Structure, Function, and Experimental Applications

Introduction

This compound is a synthetic peptide that serves as a potent and selective antagonist for the Formyl Peptide Receptor 1 (FPR1). Structurally, it is a pentapeptide with an N-terminal tert-butyloxycarbonyl (Boc) protecting group. The peptide sequence is typically Boc-Phe-dLeu-Phe-dLeu-Phe, which is important for its biological activity.[1][2][3] Due to its ability to block FPR1-mediated signaling, this compound is an invaluable tool in immunology and pharmacology for studying inflammatory processes, neutrophil trafficking, and host defense mechanisms.[1][2] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental protocols for its use.

Chemical Structure and Properties

The designation "this compound" typically refers to the peptide with alternating Phenylalanine (F) and D-Leucine (l) residues. A closely related analog, often designated this compound, contains L-Leucine instead. Both are potent FPR1 antagonists, though their stereochemistry can influence their specific binding kinetics and efficacy.

| Property | Value (for Boc-Phe-dLeu-Phe-dLeu-Phe) | Value (for Boc-Phe-Leu-Phe-Leu-Phe) |

| Synonyms | BOC2, this compound | L-BOC-2, Boc-PLPLP |

| CAS Number | 66556-73-8[1] | 73572-58-4[4][5][6] |

| Molecular Formula | C44H59N5O8 | C44H59N5O8[4][5][6] |

| Molecular Weight | ~786.0 g/mol | 785.98 g/mol [5] |

| Peptide Sequence | Boc-Phe-dLeu-Phe-dLeu-Phe | Boc-Phe-Leu-Phe-Leu-Phe[4][6] |

| Appearance | Solid | Solid[4][6] |

| Solubility | Sparingly soluble in chloroform and methanol[4][6] | Sparingly soluble in chloroform and methanol[4][6] |

| Storage | Recommended storage at -20°C or -80°C for long-term stability.[1] | Recommended storage at -20°C for long-term stability.[4][6] |

Mechanism of Action: FPR1 Antagonism

Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages.[7][8] It plays a critical role in the innate immune response by recognizing N-formylated peptides, which are common molecular patterns associated with bacteria or damaged mitochondria.[8][9]

Upon binding of an agonist like N-formylmethionyl-leucyl-phenylalanine (fMLP), FPR1 activates intracellular signaling cascades. This involves the Gq family of G-proteins, leading to the activation of Phospholipase C (PLC).[1][7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[10] These events culminate in various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS) via the NADPH oxidase complex.[1][7]

This compound acts as a competitive antagonist at the FPR1 binding site. By occupying the receptor, it prevents agonists from binding and initiating these downstream signaling pathways, thereby inhibiting the pro-inflammatory cellular responses.[1]

References

- 1. What are FPR1 agonists and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. criver.com [criver.com]

- 5. medkoo.com [medkoo.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Formyl Peptide Receptor 1 Signaling in Acute Inflammation and Neural Differentiation Induced by Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

BOC-FlFlF as a Selective FPR1 Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formyl peptide receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) that plays a critical role in the innate immune response.[1][2] Primarily expressed on phagocytic leukocytes such as neutrophils and monocytes, FPR1 recognizes N-formyl peptides, which are released by bacteria or from damaged mitochondria.[2][3] Activation of FPR1 triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all essential components of the inflammatory response.[1][4] However, dysregulation of FPR1 signaling is implicated in various inflammatory diseases, making it an attractive therapeutic target.

This technical guide provides an in-depth overview of BOC-FlFlF (Boc-Phe-dLeu-Phe-dLeu-Phe), a potent and selective antagonist of FPR1.[4] By competitively inhibiting the binding of agonists to FPR1, this compound effectively blocks downstream signaling and subsequent inflammatory responses.[5] This document details the quantitative data on its antagonist activity, comprehensive experimental protocols for its characterization, and a visualization of the FPR1 signaling pathway and its inhibition by this compound.

Quantitative Data Summary

The antagonist activity of this compound has been characterized across various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency and efficacy.

| Parameter | Value | Assay | Cell Type | Reference |

| Apparent Dissociation Constant (KD) | 230 nM | Intracellular Calcium Mobilization | Not Specified | [4] |

| EC50 (Superoxide Production Inhibition) | 0.25 µM | fMLF-induced Superoxide Production | Neutrophils | [4] |

| Ki (fMLF Binding Inhibition) | 1.46 µM | Not Specified | Differentiated HL-60 cells | [6] |

| Ki (Intracellular Calcium Inhibition) | 0.43 µM | fMLF-induced Calcium Mobilization | Differentiated HL-60 cells | [6] |

| Ki (Superoxide Formation Inhibition) | 1.04 µM | fMLF-induced Superoxide Formation | Differentiated HL-60 cells | [6] |

| Ki (β-glucuronidase Release Inhibition) | 1.82 µM | fMLF-induced β-glucuronidase Release | Differentiated HL-60 cells | [6] |

Table 1: In Vitro Antagonist Activity of this compound at FPR1

FPR1 Signaling and Inhibition by this compound

Activation of FPR1 by an agonist like fMLF initiates a signaling cascade that is crucial for neutrophil function. As a competitive antagonist, this compound blocks this pathway at its origin.

Caption: FPR1 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as an FPR1 antagonist.

Neutrophil Isolation from Human Blood

A high-purity neutrophil population is essential for in vitro functional assays.

Materials:

-

Anticoagulated (e.g., with EDTA) whole human blood

-

Density gradient medium (e.g., Ficoll-Paque)

-

Dextran solution

-

Red blood cell lysis buffer

-

Hanks' Balanced Salt Solution (HBSS)

-

Phosphate-buffered saline (PBS)

-

Centrifuge

Protocol:

-

Dilute the anticoagulated whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over an equal volume of density gradient medium in a conical centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, aspirate and discard the upper layers containing plasma, mononuclear cells, and platelets, leaving the neutrophil/erythrocyte pellet.

-

Resuspend the pellet in a dextran solution and allow the erythrocytes to sediment for 30-45 minutes at room temperature.

-

Collect the leukocyte-rich supernatant and centrifuge at 250 x g for 10 minutes.

-

To remove contaminating red blood cells, resuspend the cell pellet in red blood cell lysis buffer for 5-10 minutes on ice.

-

Stop the lysis by adding an excess of HBSS and centrifuge at 250 x g for 10 minutes.

-

Wash the neutrophil pellet twice with HBSS.

-

Resuspend the final neutrophil pellet in the appropriate assay buffer and determine cell concentration and viability (e.g., using trypan blue exclusion). The purity of the neutrophil preparation should be >95%.[1][3][7][8][9]

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit fMLF-induced intracellular calcium release, a key event in FPR1 signaling.

Materials:

-

Isolated human neutrophils

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

Pluronic F-127

-

HBSS with and without calcium and magnesium

-

fMLF (agonist)

-

This compound (antagonist)

-

Fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Resuspend isolated neutrophils in HBSS without calcium and magnesium.

-

Load the cells with Fura-2 AM (typically 1-5 µM) in the presence of a small amount of Pluronic F-127 for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS without calcium and magnesium to remove extracellular dye.

-

Resuspend the cells in HBSS with calcium and magnesium and plate them in a 96-well black-walled plate.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for 5-10 minutes at room temperature.

-

Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading (excitation at 340 nm and 380 nm, emission at 510 nm).

-

Inject a solution of fMLF (final concentration typically in the nanomolar range) into each well and immediately begin kinetic reading of fluorescence for several minutes.

-

The ratio of fluorescence at 340 nm to 380 nm is proportional to the intracellular calcium concentration. Calculate the inhibition of the fMLF-induced calcium peak by this compound to determine the IC50 value.[10][11]

Superoxide Production Assay (Cytochrome c Reduction)

This assay quantifies the production of superoxide anions by neutrophils, a key effector function, and the inhibitory effect of this compound.

Materials:

-

Isolated human neutrophils

-

Cytochrome c

-

fMLF

-

This compound

-

Superoxide dismutase (SOD) as a control

-

HBSS

-

Spectrophotometer or plate reader capable of reading absorbance at 550 nm

Protocol:

-

Resuspend isolated neutrophils in HBSS.

-

In a 96-well plate, add neutrophils, cytochrome c (typically 50-100 µM), and varying concentrations of this compound or vehicle control. For a negative control, include wells with SOD to confirm the specificity of superoxide detection.

-

Pre-incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding fMLF (typically in the nanomolar to low micromolar range).

-

Immediately begin measuring the change in absorbance at 550 nm over time (kinetic or endpoint reading). The reduction of cytochrome c by superoxide results in an increase in absorbance at this wavelength.

-

Calculate the rate of superoxide production and the percentage of inhibition by this compound to determine its EC50.[12][13]

Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of this compound to block the directed migration of neutrophils towards an fMLF gradient.

Materials:

-

Isolated human neutrophils

-

Boyden chamber apparatus with microporous membranes (typically 3-5 µm pore size)

-

fMLF

-

This compound

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Protocol:

-

Prepare the Boyden chamber by placing fMLF (chemoattractant) in the lower wells.

-

In separate tubes, pre-incubate isolated neutrophils with varying concentrations of this compound or vehicle control for 15-30 minutes at room temperature.

-

Place the microporous membrane over the lower wells.

-

Add the pre-incubated neutrophil suspension to the upper chambers.

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 30-60 minutes to allow for cell migration.

-

After incubation, remove the membrane, wipe off the non-migrated cells from the upper surface, and fix and stain the migrated cells on the lower surface.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

Calculate the percentage of inhibition of chemotaxis by this compound to determine its IC50.[6][14][15][16][17]

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on the fMLF-induced phosphorylation of ERK1/2, a key downstream signaling molecule.

Materials:

-

Isolated human neutrophils or a suitable cell line expressing FPR1

-

fMLF

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Plate neutrophils or other FPR1-expressing cells and serum-starve if necessary to reduce basal phosphorylation.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 30-60 minutes.

-

Stimulate the cells with fMLF for a short period (typically 2-10 minutes).

-

Immediately lyse the cells on ice with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

Quantify the band intensities to determine the inhibition of fMLF-induced ERK1/2 phosphorylation by this compound.[2][18][19][20]

Conclusion

This compound is a valuable research tool for investigating the role of FPR1 in health and disease. Its selectivity and potent antagonist activity make it a suitable compound for in vitro and potentially in vivo studies of FPR1-mediated inflammatory processes. The experimental protocols detailed in this guide provide a robust framework for researchers to further characterize the effects of this compound and other FPR1 modulators. A thorough understanding of the interactions between such antagonists and the FPR1 signaling pathway is crucial for the development of novel therapeutics for a range of inflammatory disorders.

References

- 1. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinmedjournals.org [clinmedjournals.org]

- 4. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclosporin H, Boc-MLF and this compound are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 7. researchgate.net [researchgate.net]

- 8. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]

- 17. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

BOC-FlFlF Peptide: A Technical Guide to a Formyl Peptide Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the BOC-FlFlF peptide, a potent antagonist of the formyl peptide receptor (FPR). The document details its chemical properties, synthesis, and biological activities, supported by experimental protocols and data.

Core Properties of this compound

The this compound peptide, with the sequence Boc-Phe-Leu-Phe-Leu-Phe-OH, is a well-characterized antagonist of FPR1, a G protein-coupled receptor involved in inflammatory responses. Its systematic name is N-t-butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine.

| Property | Value | Reference |

| Full Peptide Sequence | Boc-L-Phenylalanyl-L-Leucyl-L-Phenylalanyl-L-Leucyl-L-Phenylalanine | [1] |

| Molecular Formula | C44H59N5O8 | [1] |

| Molecular Weight | 786.0 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥95% | |

| Solubility | Slightly soluble in Chloroform (0.1-1 mg/ml) and Methanol (0.1-1 mg/ml) | [1] |

| Storage | Store at -20°C |

Biological Activity and Mechanism of Action

This compound functions as a competitive antagonist of the formyl peptide receptor 1 (FPR1). FPRs are primarily expressed on phagocytic leukocytes and mediate chemotactic, pro-inflammatory responses to N-formylated peptides derived from bacteria or damaged host cells. The agonist N-formyl-Met-Leu-Phe (fMLP) is a classical FPR agonist used to study these responses. By binding to FPR1, this compound blocks the downstream signaling cascade initiated by agonists like fMLP.

This antagonism leads to the inhibition of several key cellular responses involved in inflammation:

-

Inhibition of Intracellular Calcium Mobilization: this compound effectively inhibits the fMLP-induced increase in intracellular calcium levels in differentiated HL-60 cells.[1]

-

Inhibition of Superoxide Formation: It blocks the production of superoxide, a reactive oxygen species generated during the oxidative burst in neutrophils, in response to fMLP.[1]

-

Inhibition of β-Glucuronidase Release: The peptide also prevents the degranulation and release of lysosomal enzymes, such as β-glucuronidase, from neutrophils stimulated by fMLP.[1]

A D-peptide analogue of this compound has been shown to exhibit pro-angiogenic potential by binding to FPR3, highlighting the stereospecificity of these peptide-receptor interactions.[2]

Quantitative Inhibitory Activity

| Inhibitory Activity | Ki (µM) | Cell Line |

| FPR Antagonism (general) | 1.46 | - |

| Inhibition of fMLP-induced Calcium Mobilization | 0.43 | Differentiated HL-60 cells |

| Inhibition of fMLP-induced Superoxide Formation | 1.04 | Differentiated HL-60 cells |

| Inhibition of fMLP-induced β-Glucuronidase Release | 1.82 | Differentiated HL-60 cells |

Data sourced from Cayman Chemical product information.[1]

Signaling Pathway

The formyl peptide receptor (FPR) is a G protein-coupled receptor (GPCR). Upon activation by an agonist like fMLP, it initiates a signaling cascade that leads to various cellular responses. This compound acts by blocking the initial binding of the agonist to the receptor.

Materials:

-

Pre-loaded Phenylalanine resin (e.g., Boc-Phe-Merrifield resin)

-

Boc-protected amino acids: Boc-Leu-OH, Boc-Phe-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole) *[3][4][5][6][7][8] Deprotection reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% v/v)

-

Neutralization reagent: N,N-Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF) (e.g., 5% v/v)

-

Solvents: DMF, DCM

-

Cleavage cocktail: e.g., anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole)

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system

-

Characterization: Mass spectrometer

Protocol:

-

Resin Swelling: Swell the Boc-Phe-Merrifield resin in DCM in a reaction vessel.

-

Boc Deprotection: Remove the Boc protecting group by treating the resin with 50% TFA in DCM for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA and by-products.

-

Neutralization: Neutralize the resin with 5% DIEA in DMF.

-

Coupling:

-

In a separate vial, pre-activate the next Boc-amino acid (Boc-Leu-OH) by dissolving it with HBTU and HOBt in DMF, followed by the addition of DIEA.

-

Alternatively, use a DIC/HOBt coupling method. [6][8] * Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Cycles: Repeat steps 2-6 for the subsequent amino acids in the sequence (Phe, Leu, Phe).

-

Final Deprotection: After the final coupling, perform a final Boc deprotection (Step 2).

-

Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA) with scavengers for 1-2 hours at 0°C.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Purification: Purify the crude peptide by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA. A stepwise gradient from 20% to 100% acetonitrile over 20 minutes can be a starting point for optimization. 1[9]2. Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the aggregation of the peptide in solution.

-

This compound peptide

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare Peptide Solution: Dissolve the lyophilized this compound peptide in a suitable solvent (e.g., a small amount of DMSO) and then dilute to the desired final concentration in the assay buffer.

-

Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 25 µM.

-

Set up the Assay: In a 96-well plate, mix the peptide solution with the ThT working solution. Include control wells with buffer and ThT only.

-

Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking in a fluorescence microplate reader.

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at approximately 450 nm and emission at approximately 485 nm.

-

Data Analysis: Plot the fluorescence intensity against time to observe the aggregation kinetics. An increase in fluorescence indicates peptide aggregation.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

HL-60 cells (or other relevant cell line)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound peptide stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Microplate reader

Protocol:

-

Cell Seeding: Seed HL-60 cells into a 96-well plate at a density of approximately 3 x 10^5 cells/mL in 100 µL of culture medium. 2[16]. Compound Treatment: Add various concentrations of the this compound peptide solution to the wells. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.

Conclusion

This compound is a valuable research tool for studying the role of the formyl peptide receptor in inflammation and other physiological and pathological processes. Its well-defined antagonistic properties and the availability of established experimental protocols make it a suitable compound for in vitro and in vivo investigations in the fields of immunology, pharmacology, and drug discovery.

References

- 1. peptide.com [peptide.com]

- 2. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]

- 4. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fmoc-phenylalanine | 35661-40-6 | Benchchem [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. bachem.com [bachem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. broadpharm.com [broadpharm.com]

- 16. nanobiotec.iqm.unicamp.br [nanobiotec.iqm.unicamp.br]

An In-depth Technical Guide to the Discovery and Development of BOC-FlFlF: A Selective FPR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of BOC-FlFlF (Boc-Phe-dLeu-Phe-dLeu-Phe), a potent and selective antagonist of the Formyl Peptide Receptor 1 (FPR1). FPR1 is a G protein-coupled receptor that plays a critical role in the innate immune response and inflammatory processes. Its activation by N-formyl peptides, released by bacteria or damaged mitochondria, triggers a cascade of intracellular signaling events in phagocytic leukocytes, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS). Consequently, antagonists of FPR1, such as this compound, are valuable research tools and potential therapeutic agents for a range of inflammatory diseases. This document details the pharmacological profile of this compound, including its binding affinity and functional activity, provides established experimental protocols for its characterization, and elucidates the signaling pathways it modulates.

Introduction

The Formyl Peptide Receptor 1 (FPR1) is a key player in host defense, recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) to initiate an inflammatory response. While essential for clearing infections, dysregulated FPR1 signaling can contribute to chronic inflammatory and autoimmune disorders. This has driven the search for selective FPR1 antagonists to modulate its activity. This compound, a synthetic pentapeptide with the sequence Boc-Phe-dLeu-Phe-dLeu-Phe, has emerged as a widely used tool in the study of FPR1-mediated processes due to its selectivity and potent antagonistic properties.

Physicochemical Properties and Synthesis

This compound is a synthetic peptide with a molecular weight of approximately 786 g/mol . The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, which is crucial for its antagonistic activity. The peptide sequence consists of alternating L-phenylalanine and D-leucine residues.

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) utilizing Boc chemistry. This method involves the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a solid resin support. Each cycle of amino acid addition consists of deprotection of the N-terminal Boc group, washing, coupling of the next protected amino acid, and another washing step. The process is repeated until the desired pentapeptide sequence is assembled. Finally, the peptide is cleaved from the resin and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Pharmacological Profile

This compound is a competitive antagonist of FPR1, meaning it binds to the receptor at the same site as the endogenous agonists (e.g., fMLF) but does not activate it, thereby preventing agonist-induced signaling. Its antagonistic properties have been characterized in various in vitro assays.

Data Presentation

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| Kd | 230 nM | Intracellular Calcium Mobilization | Not specified | [1] |

| Ki | 1.46 µM | Not specified | Differentiated HL-60 cells | [2] |

| Ki (Calcium) | 0.43 µM | Intracellular Calcium Mobilization | Differentiated HL-60 cells | [2] |

| Ki (Superoxide) | 1.04 µM | Superoxide Formation | Differentiated HL-60 cells | [2] |

| Ki (β-glucuronidase) | 1.82 µM | β-glucuronidase Release | Differentiated HL-60 cells | [2] |

| EC50 | 0.25 µM | fMLF-induced Superoxide Production | Neutrophils | [1] |

| IC50 | ~958 nM | fMIFL-induced NADPH oxidase activity | Mouse bone marrow-derived neutrophils | [3] |

Selectivity

This compound exhibits selectivity for FPR1 over other formyl peptide receptors, such as FPR2. However, this selectivity is concentration-dependent. At low micromolar concentrations, it preferentially inhibits FPR1-mediated responses. At higher concentrations (>10 µM), it can also antagonize FPR2 signaling[4][5]. Therefore, careful dose-titration is crucial when using this compound to ensure specific FPR1 antagonism.

Mechanism of Action and Signaling Pathways

This compound exerts its antagonistic effect by competitively binding to FPR1, a G protein-coupled receptor (GPCR) that primarily couples to Gαi. Upon agonist binding, FPR1 initiates a signaling cascade that leads to various cellular responses. By blocking agonist binding, this compound effectively inhibits these downstream pathways.

FPR1 Signaling Pathway

The following diagram illustrates the canonical FPR1 signaling pathway that is inhibited by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclosporin H, Boc-MLF and this compound are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unable to Identify "BOC-FlFlF Signaling Pathway"

Following a comprehensive search of publicly available scientific literature and databases, the term "BOC-FlFlF signaling pathway" does not correspond to any known or established biological signaling cascade. It is highly probable that this designation is a placeholder, an internal project code, a very recently discovered pathway not yet in the public domain, or a typographical error.

The components of the term "this compound" are ambiguous in a biological signaling context:

-

BOC : In chemistry, "BOC" is a widely used abbreviation for tert-butyloxycarbonyl, a protecting group for amines, particularly in peptide synthesis. While it is used in the creation of chemical tools to study pathways, it is not a recognized component of a signaling pathway itself.

-

FlFlF : This sequence could potentially represent a peptide with the amino acid sequence Phenylalanine-Leucine-Phenylalanine-Leucine-Phenylalanine. Peptides can act as signaling molecules; however, without additional context, it is not possible to link this specific sequence to a defined signaling pathway.

Given the lack of identifiable information for a "this compound signaling pathway," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations.

To receive the detailed information you require, please provide the standard or recognized name of the signaling pathway of interest. For example, you might be interested in a well-established pathway such as:

-

Notch signaling pathway

-

Wnt/β-catenin signaling pathway

-

MAPK/ERK signaling pathway

-

PI3K/Akt/mTOR signaling pathway

Once a recognized pathway is provided, a detailed technical guide can be generated to meet the specified requirements for data presentation, experimental protocols, and visualizations.

In-Depth Technical Guide to BOC-FlFlF: A Selective Formyl Peptide Receptor 1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-FlFlF, also known as Boc-Phe-Leu-Phe-Leu-Phe, is a potent and selective antagonist of the Formyl Peptide Receptor 1 (FPR1).[1][2][3] FPR1, a G protein-coupled receptor, plays a crucial role in the innate immune response by recognizing N-formyl peptides, such as those derived from bacteria or damaged mitochondria. This recognition triggers a cascade of inflammatory responses in phagocytic leukocytes, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). Due to its ability to selectively block these pro-inflammatory signals, this compound serves as an invaluable tool in the study of inflammation and has potential applications in the development of novel therapeutics for inflammatory diseases. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | [1] |

| Synonyms | Boc-Phe-Leu-Phe-Leu-Phe, this compound, BOC2 | [3][4] |

| CAS Number | 148182-34-7 | [1] |

| Molecular Formula | C44H59N5O8 | [1][2] |

| Molecular Weight | 785.99 g/mol | [1] |

| Purity | ≥95% | [1] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Store at -20°C | [1][2] |

Mechanism of Action

This compound functions as a competitive antagonist at the FPR1. It binds to the receptor, thereby preventing the binding of N-formyl peptides like fMLP (N-formylmethionyl-leucyl-phenylalanine) and subsequently inhibiting the downstream signaling cascade that leads to cellular activation. This antagonistic activity has been demonstrated to be selective for FPR1, with significantly lower affinity for other formyl peptide receptors such as FPR2 (also known as FPRL1).[3][4]

FPR1 Signaling Pathway

The binding of an agonist, such as fMLP, to FPR1 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The dissociated Gα and Gβγ subunits trigger multiple downstream signaling pathways, including the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately culminate in various cellular responses, including chemotaxis, degranulation, and the assembly and activation of the NADPH oxidase complex, which is responsible for the production of superoxide anions. This compound blocks the initial step of this cascade by preventing agonist binding to FPR1.

References

- 1. researchgate.net [researchgate.net]

- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclosporin H, Boc-MLF and this compound are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BOC-FlFlF in Cell Culture

Introduction

BOC-FlFlF, also known as Boc-Phe-dLeu-Phe-dLeu-Phe, is a potent and selective antagonist of the Formyl Peptide Receptor 1 (FPR1).[1] FPRs are G protein-coupled receptors that play a crucial role in the inflammatory response by recognizing N-formylated peptides, such as those derived from bacteria or mitochondria, and initiating a cascade of cellular responses in phagocytes.[2] this compound is a valuable tool for researchers studying inflammation, neutrophil activation, and other FPR1-mediated signaling pathways. These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound competitively inhibits the binding of FPR1 agonists, such as N-formyl-Met-Leu-Phe (fMLF), to the receptor. This blockade prevents the activation of downstream signaling pathways, leading to the inhibition of various cellular responses, including intracellular calcium mobilization, superoxide formation, and β-glucuronidase release.[3] While highly selective for FPR1 at lower concentrations, it's important to note that at concentrations above 10 µM, this compound may show some inhibitory effects on Formyl Peptide Receptor-like 1 (FPRL1).[4][5]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound from various studies.

| Parameter | Value | Cell Type | Assay Condition | Reference |

| KD (dissociation constant) | 230 nM | Not Specified | Intracellular calcium mobilization assay | [1] |

| Ki (inhibition constant) | 1.46 µM | Differentiated HL-60 cells | General FPR antagonism | [3] |

| Ki (inhibition constant) | 0.43 µM | Differentiated HL-60 cells | Inhibition of fMLP-induced calcium increase | [3] |

| Ki (inhibition constant) | 1.04 µM | Differentiated HL-60 cells | Inhibition of fMLP-induced superoxide formation | [3] |

| Ki (inhibition constant) | 1.82 µM | Differentiated HL-60 cells | Inhibition of fMLP-induced β-glucuronidase release | [3] |

| EC50 (half maximal effective concentration) | 0.25 µM | Neutrophils | Inhibition of fMLF-induced superoxide production | [1] |

Experimental Protocols

1. Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Prepare a stock solution of this compound in DMSO. A common stock solution concentration is 10 mM. To prepare a 10 mM stock solution of this compound (MW: 786.0 g/mol ), dissolve 7.86 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[1]

2. General Protocol for Treating Cultured Cells with this compound

Materials:

-

Cultured cells of interest (e.g., neutrophils, HL-60 cells)

-

Complete cell culture medium

-

This compound stock solution

-

FPR1 agonist (e.g., fMLF)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a desired density and allow them to adhere and stabilize overnight.

-

The next day, remove the culture medium.

-

Dilute the this compound stock solution to the desired final concentration in fresh, serum-free or complete culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A common working concentration is 1 µM.[1]

-

Add the medium containing this compound to the cells.

-

Incubate the cells with this compound for a predetermined period. A pre-treatment time of 5 minutes is often sufficient to achieve receptor antagonism.[1]

-

Following the pre-treatment, add the FPR1 agonist (e.g., fMLF) at its effective concentration to stimulate the cells.

-

Incubate for the desired time period to observe the cellular response.

-

Proceed with the specific downstream assay (e.g., calcium imaging, superoxide production assay).

3. Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxicity of this compound on cultured cells.

Materials:

-

Cells treated with this compound (as described in the general protocol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

-

After treating the cells with various concentrations of this compound for the desired duration, add 10 µL of MTT solution to each well of a 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

4. Inhibition of fMLF-Induced Intracellular Calcium Mobilization

Materials:

-

Cells loaded with a calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

This compound

-

fMLF

-

Fluorescence plate reader or fluorescence microscope

Protocol:

-

Load the cells with a suitable calcium indicator dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Pre-treat the cells with desired concentrations of this compound (e.g., 0.001-10 µM) for approximately 5 minutes.

-

Establish a baseline fluorescence reading.

-

Add fMLF to stimulate the cells and immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Compare the response in this compound-treated cells to that of untreated, fMLF-stimulated cells.

5. Inhibition of fMLF-Induced Superoxide Production

Materials:

-

Neutrophils or other phagocytic cells

-

This compound

-

fMLF

-

Cytochrome c or other superoxide detection reagent

Protocol:

-

Isolate and prepare a suspension of neutrophils.

-

Pre-treat the cells with a range of this compound concentrations (e.g., 0.0001-100 µM) for 5 minutes.[1]

-

Add cytochrome c to the cell suspension.

-

Stimulate the cells with fMLF.

-

Measure the change in absorbance of cytochrome c at 550 nm over time. The reduction of cytochrome c is indicative of superoxide production.

-

Calculate the rate of superoxide production and determine the inhibitory effect of this compound.

Mandatory Visualizations

Caption: Inhibition of the FPR1 signaling pathway by this compound.

Caption: General experimental workflow for using this compound in cell culture.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Cyclosporin H, Boc-MLF and this compound are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of BOC-FlFlF in Neutrophil Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-FlFlF, also known as Boc-2, is a potent and widely used competitive antagonist for the N-formyl peptide receptor 1 (FPR1).[1][2][3] In neutrophils, FPR1 is a key G protein-coupled receptor that recognizes N-formylated peptides, such as fMLF (N-Formylmethionyl-leucyl-phenylalanine), which are released by bacteria or damaged mitochondria.[4][5] Activation of FPR1 triggers a cascade of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), which are crucial for host defense but can also contribute to inflammatory tissue damage.[4][6] this compound selectively binds to FPR1, thereby inhibiting the downstream signaling pathways induced by FPR1 agonists.[7][8] This makes it an invaluable tool for studying the role of FPR1 in neutrophil-mediated inflammation and for screening potential anti-inflammatory drug candidates.

These application notes provide detailed protocols for utilizing this compound in key neutrophil function assays.

Mechanism of Action

This compound is a synthetic peptide that acts as a competitive antagonist at the formyl peptide receptor 1 (FPR1).[1] Unlike agonists such as fMLF, which bind to and activate the receptor to initiate intracellular signaling, this compound binds to FPR1 without triggering a productive downstream response.[7][9] By occupying the receptor's binding site, it prevents agonists from binding and activating the neutrophil. It is important to note that at concentrations above 10 µM, this compound may also exhibit some inhibitory effects on the formyl peptide receptor-like 1 (FPRL1/FPR2).[2][8]

The binding of an agonist like fMLF to FPR1 typically initiates a signaling cascade involving G-protein activation, leading to the activation of phospholipase C (PLC). PLC then generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events, along with the activation of other pathways like the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, culminate in various neutrophil functions.[1] this compound effectively blocks these downstream events by preventing the initial receptor activation.

This compound Signaling Pathway Inhibition.

Data Presentation

The inhibitory activity of this compound on various fMLF-induced neutrophil functions is concentration-dependent. The following table summarizes key quantitative data for the use of this compound in neutrophil assays.

| Parameter | Assay | Agonist | This compound Concentration/IC₅₀ | Reference |

| IC₅₀ | Chemotaxis | fMLF | 5-16 µM | [7] |

| Effective Concentration | General FPR1 Inhibition | fMLF | Should not exceed 10 µM for specificity | [2][8] |

| EC₅₀ | Superoxide Production | fMLF | 0.63 µM (for the related antagonist Boc-MLF) | [10] |

| - | Calcium Mobilization | fMLF | Inhibition observed with pre-treatment | [11][12] |

Experimental Protocols

Neutrophil Isolation

Human neutrophils can be isolated from fresh peripheral blood of healthy donors using standard density gradient centrifugation methods, such as Ficoll-Paque followed by dextran sedimentation or hypotonic lysis of red blood cells. The purity of the isolated neutrophils should be >95% as determined by flow cytometry using neutrophil-specific markers like CD15 and CD66b.

Neutrophil Chemotaxis Assay

This protocol describes a Boyden chamber (or Transwell) assay to assess the effect of this compound on neutrophil migration towards an fMLF gradient.

Materials:

-

Isolated human neutrophils

-

RPMI-1640 medium with 0.5% BSA

-

fMLF (N-Formylmethionyl-leucyl-phenylalanine)

-

This compound

-

Boyden chamber or 96-well Transwell plate (5 µm pore size)

-

ATP quantification reagent (e.g., CellTiter-Glo®)

-

Luminometer

Protocol:

-

Resuspend isolated neutrophils in RPMI-1640 + 0.5% BSA at a concentration of 2 x 10⁶ cells/mL.

-

Pre-incubate neutrophils with desired concentrations of this compound (e.g., 1-20 µM) or vehicle control (DMSO) for 15-30 minutes at 37°C.

-

Prepare the chemoattractant solution by diluting fMLF to a final concentration of 10 nM in RPMI-1640 + 0.5% BSA.

-

Add 150 µL of the fMLF solution to the lower wells of the Boyden chamber. For a negative control, use medium alone.

-

Add 50 µL of the pre-incubated neutrophil suspension to the upper chamber (the Transwell insert).

-

Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator.

-

After incubation, carefully remove the upper chamber.

-

Quantify the number of migrated cells in the lower chamber by measuring ATP levels using a luminescent-based assay according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of chemotaxis by comparing the luminescence signal in this compound-treated wells to the vehicle-treated wells.

Chemotaxis Assay Workflow.

Reactive Oxygen Species (ROS) Production Assay

This protocol outlines the measurement of fMLF-induced ROS production using a luminol-based chemiluminescence assay and its inhibition by this compound.

Materials:

-

Isolated human neutrophils

-

Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

fMLF

-

This compound

-

Luminol

-

White, opaque 96-well plate

-

Luminometer with kinetic reading capabilities

Protocol:

-

Resuspend isolated neutrophils in HBSS at 1 x 10⁶ cells/mL.

-

Pipette 100 µL of the neutrophil suspension into the wells of a white 96-well plate.

-

Add this compound at various concentrations (e.g., 0.1-10 µM) or vehicle control to the wells and incubate for 10 minutes at 37°C.

-

Prepare a working solution of luminol (e.g., 100 µM) and fMLF (e.g., 1 µM) in HBSS.

-

To initiate the reaction, add 100 µL of the luminol/fMLF solution to each well.

-

Immediately place the plate in a luminometer pre-warmed to 37°C and measure chemiluminescence every 1-2 minutes for 30-60 minutes.

-

The inhibitory effect of this compound is determined by comparing the peak or total chemiluminescence signal in treated wells to that of the vehicle control.

Degranulation (Elastase Release) Assay

This protocol describes how to measure the release of elastase, a primary granule enzyme, from neutrophils upon fMLF stimulation and its inhibition by this compound.

Materials:

-

Isolated human neutrophils

-

HBSS with Ca²⁺ and Mg²⁺

-

fMLF

-

This compound

-

Cytochalasin B

-

Elastase substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

96-well plate

-

Spectrophotometer (405 nm)

Protocol:

-

Resuspend neutrophils in HBSS at 2 x 10⁶ cells/mL.

-

Prime the neutrophils with cytochalasin B (5 µg/mL) for 10 minutes at 37°C. This step enhances degranulation.

-

Add this compound at desired concentrations (e.g., 1-20 µM) or vehicle control and incubate for an additional 10 minutes at 37°C.

-

Stimulate the neutrophils by adding fMLF to a final concentration of 100 nM.

-

Incubate for 30 minutes at 37°C.

-

Pellet the cells by centrifugation (400 x g for 5 minutes).

-

Transfer 50 µL of the supernatant to a new 96-well plate.

-

Add 50 µL of the elastase substrate solution to each well.

-

Incubate at 37°C and measure the absorbance at 405 nm every 5 minutes for 30 minutes.

-

Calculate the rate of substrate cleavage, which is proportional to the amount of released elastase. Compare the rates in this compound-treated samples to the vehicle control.

Calcium Mobilization Assay

This protocol measures the fMLF-induced increase in intracellular calcium concentration ([Ca²⁺]i) and its inhibition by this compound using a fluorescent calcium indicator.

Materials:

-

Isolated human neutrophils

-

HBSS with Ca²⁺ and Mg²⁺

-

fMLF

-

This compound

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Fluorometric plate reader or flow cytometer with kinetic capabilities

Protocol:

-

Load isolated neutrophils with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye and resuspend at 1-2 x 10⁶ cells/mL.

-

Transfer the cell suspension to the wells of a black, clear-bottom 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 1-20 µM) or vehicle control for 5-10 minutes at 37°C.

-

Place the plate in a fluorometric plate reader and measure the baseline fluorescence.

-

Inject fMLF (final concentration 100 nM) and immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes). For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure emission at ~525 nm following excitation at ~488 nm.

-

The inhibitory effect of this compound is determined by the reduction in the peak fluorescence signal compared to the vehicle control.

References

- 1. researchgate.net [researchgate.net]

- 2. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. researchgate.net [researchgate.net]

- 8. Cyclosporin H, Boc-MLF and this compound are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rndsystems.com [rndsystems.com]

- 11. researchgate.net [researchgate.net]

- 12. Prompt inhibition of fMLP-induced Ca2+ mobilization by parenteral lipid emulsions in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: BOC-FlFlF in In Vitro Inflammation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-FlFlF, also known as Boc-Phe-Leu-Phe-Leu-Phe or BOC-2, is a potent and selective antagonist of the Formyl Peptide Receptor 1 (FPR1). FPR1 is a G protein-coupled receptor (GPCR) predominantly expressed on leukocytes, particularly neutrophils and macrophages. It plays a crucial role in the innate immune response by recognizing N-formyl peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), which are released by bacteria or damaged mitochondria. Activation of FPR1 triggers a cascade of pro-inflammatory responses, including chemotaxis, degranulation, superoxide production, and the release of inflammatory mediators. By competitively inhibiting the binding of agonists to FPR1, this compound serves as a valuable tool for studying the role of the FPR1 signaling pathway in inflammatory processes and for the development of novel anti-inflammatory therapeutics.

These application notes provide detailed protocols for utilizing this compound in various in vitro inflammation models to investigate its inhibitory effects on key inflammatory responses.

Mechanism of Action

This compound is a competitive antagonist of FPR1. It binds to the receptor, preventing the binding of agonists like fMLP and thereby blocking the initiation of downstream signaling cascades. The activation of FPR1 by an agonist typically leads to the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. The Gβγ subunit activates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gβγ subunit also activates phosphoinositide 3-kinase γ (PI3Kγ), leading to the activation of downstream effectors such as Akt. Furthermore, FPR1 activation stimulates the mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK1/2. This compound effectively blocks these signaling events, leading to the inhibition of cellular responses such as chemotaxis, superoxide production, and cytokine release.

Signaling Pathway Inhibited by this compound

Caption: FPR1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound in various in vitro assays.

Table 1: Inhibitory Constants (Ki) of this compound

| Assay | Cell Line | Agonist | Ki (µM) | Reference |

| Receptor Binding | Differentiated HL-60 | fMLP | 1.46 | [1] |

| Intracellular Ca²⁺ Mobilization | Differentiated HL-60 | fMLP | 0.43 | [1] |

| Superoxide Formation | Differentiated HL-60 | fMLP | 1.04 | [1] |

| β-glucuronidase Release | Differentiated HL-60 | fMLP | 1.82 | [1] |

Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound

| Assay | Cell Type | Agonist | IC50 (µM) | Reference |

| Neutrophil Chemotaxis | Human Neutrophils | fMLP | 5 - 16 | [2] |

Table 3: Effective Concentrations of this compound in In Vitro Assays

| Assay | Cell Type | Effective Concentration | Observed Effect | Reference |

| Inhibition of fMLP-induced effects | Human Neutrophils | < 10 µM | Preferential inhibition of FPR1 over FPRL1 | [3] |

| Inhibition of Cytokine Release | Macrophages | 10 µM | Used to preserve specificity for FPR1/FPR2 | [2] |

Experimental Protocols

General Experimental Workflow

References

Application Notes and Protocols: Preparation of BOC-FlFlF Stock Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of BOC-FlFlF (Boc-Phe-dLeu-Phe-dLeu-Phe), a selective antagonist of Formyl Peptide Receptor 1 (FPR1). Adherence to this protocol will help ensure the accurate and reproducible use of this compound in experimental settings.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Parameter | Value | Source(s) |

| Full Chemical Name | N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine | [1] |

| Synonyms | BOC2, Boc-Phe-dLeu-Phe-dLeu-Phe | [2] |

| Molecular Formula | C44H59N5O8 | [1][3] |

| Molecular Weight | 785.99 g/mol | [3][4] |

| Purity | ≥95% | [1][3] |

| Appearance | White to off-white solid | [3] |

| Primary Solvent | Dimethyl sulfoxide (DMSO) | [3][5] |

| Solubility in Primary Solvent | ≥ 2.5 mg/mL (≥ 3.18 mM) in DMSO | [2][6] |

| Recommended Stock Concentration | 10 mM in DMSO | [5] |

| Storage of Lyophilized Powder | -20°C for long-term storage (months to years) | [1][3][4] |

| Storage of Stock Solution | -20°C for 1 month; -80°C for up to 6 months | [5][6] |

Experimental Protocols

Materials and Equipment

-

This compound lyophilized powder

-

Dimethyl sulfoxide (DMSO), anhydrous, ≥99.5% purity

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated analytical balance

-

Sterile, disposable pipette tips

-

Vortex mixer

-

Water bath sonicator

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Step 1: Equilibration of Reagents Before opening, allow the vial of lyophilized this compound and the anhydrous DMSO to equilibrate to room temperature to prevent condensation of moisture.[7]

Step 2: Weighing the Compound In a sterile environment, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 7.86 mg of this compound (Molecular Weight: 785.99 g/mol ).

Step 3: Dissolution

-

Transfer the weighed this compound powder to a sterile vial.

-

Add the calculated volume of anhydrous DMSO to the vial. For 7.86 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

-

Tightly cap the vial and vortex gently for 1-2 minutes to facilitate dissolution.

Step 4: Sonication (if necessary) If the solution is not clear after vortexing, sonicate the vial in a water bath for 5-10 minutes.[2][8] This will aid in the complete dissolution of the peptide. Visually inspect the solution to ensure no particulates are present. The final solution should be clear.[2][6]

Step 5: Aliquoting and Storage

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

For short-term storage (up to 1 month), store the aliquots at -20°C. For long-term storage (up to 6 months), store at -80°C.[5][6]

Preparation of Working Solutions

To prepare a working solution for your experiment, thaw a single aliquot of the 10 mM this compound stock solution. Dilute the stock solution to the desired final concentration using the appropriate aqueous buffer or cell culture medium. It is recommended to add the stock solution to the aqueous buffer dropwise while gently mixing to prevent precipitation.[9]

Visualizations

This compound Stock Solution Preparation Workflow

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. medkoo.com [medkoo.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. verifiedpeptides.com [verifiedpeptides.com]

- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 9. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]

Application Notes and Protocols for In Vivo Animal Studies with BOC-FlFlF

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of BOC-FlFlF, a selective antagonist of Formyl Peptide Receptor 1 (FPR1), in in vivo animal studies. This document is intended to guide researchers in designing and executing experiments to investigate the role of FPR1 in various physiological and pathological processes.

Introduction

This compound (Boc-Phe-Leu-Phe-Leu-Phe) is a potent and selective antagonist of Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor primarily expressed on immune cells such as neutrophils and macrophages.[1][2][] FPR1 plays a critical role in mediating inflammatory responses by recognizing N-formyl peptides released from bacteria and damaged mitochondria.[2] By blocking the activation of FPR1, this compound allows for the investigation of the receptor's role in inflammation, pain, and other disease models.[1][4]

Quantitative Data Summary

The following table summarizes the reported in vivo dosages of this compound in various animal models. It is crucial to note that the optimal dosage may vary depending on the specific animal model, disease state, and experimental endpoint.

| Animal Model | Disease/Condition Model | Dosage | Administration Route | Frequency | Vehicle | Reference |

| Mouse | Liver Fibrosis (induced by CCl4) | 1 mg/kg | Intraperitoneal (i.p.) | Twice a week for 8 weeks | Not specified | [1] |

| Mouse | Diabetic Nephropathy | 1 µl of 10 mM solution | Intraperitoneal (i.p.) | Every other day for 6 days | Not specified | [1] |

| Rat | Chemotherapy-induced Alopecia | 1 mg/kg | Intraperitoneal (i.p.) | Daily for 4 days | Not specified | [5] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is a hydrophobic peptide and requires a specific protocol for solubilization to ensure its bioavailability and prevent precipitation upon injection.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Corn oil, sterile

Protocol:

-

Stock Solution Preparation:

-

Aseptically weigh the desired amount of this compound powder.

-

Dissolve the this compound powder in sterile DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[6] Ensure the powder is completely dissolved by gentle vortexing or sonication if necessary.

-

-

Working Solution Preparation (for a final concentration of 10% DMSO in corn oil):

-

Calculate the required volume of the DMSO stock solution and sterile corn oil based on the desired final concentration of this compound and the total injection volume.

-

In a sterile tube, add the calculated volume of sterile corn oil.

-

Slowly add the calculated volume of the this compound DMSO stock solution to the corn oil while vortexing to ensure a homogenous suspension. The final concentration of DMSO in the vehicle should be 10%.[6]

-

Visually inspect the solution to ensure there is no precipitation. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.[6]

-

It is recommended to prepare the working solution fresh on the day of injection.[6]

-

Intraperitoneal (i.p.) Injection in Mice

Materials:

-

Prepared this compound working solution

-

Sterile 1 mL syringes with 25-27 gauge needles

-

Mouse restraint device (optional)

-

70% ethanol for disinfection

Protocol:

-

Animal Handling:

-

Gently handle the mouse to minimize stress. If necessary, use an appropriate restraint device.

-

-

Injection Site Preparation:

-

Position the mouse to expose the lower abdominal quadrants. The injection should be administered in either the lower left or lower right quadrant to avoid hitting the bladder or cecum.

-

Disinfect the injection site with a 70% ethanol wipe.

-

-

Injection:

-

Draw the calculated volume of the this compound working solution into the sterile syringe.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.

-

Gently aspirate to ensure the needle is not in a blood vessel or organ.

-

Slowly inject the solution into the peritoneal cavity.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-injection Monitoring:

-

Monitor the animal for any signs of distress or adverse reactions after the injection.

-

Visualizations

Formyl Peptide Receptor 1 (FPR1) Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of FPR1. This compound acts as an antagonist, preventing the binding of agonists and the subsequent downstream signaling events.

Caption: FPR1 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for In Vivo this compound Administration

This diagram outlines the key steps for conducting an in vivo experiment using this compound.

Caption: General Experimental Workflow for In Vivo this compound Studies.

References

Application Notes and Protocols for BOC-FlFlF in Calcium Mobilization Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-FlFlF, also known as Boc-2, is a potent and selective antagonist of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR) pivotal in inflammatory responses and host defense mechanisms.[1] Activation of FPR1 by its agonists, such as the bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP), triggers a signaling cascade that results in a rapid increase in intracellular calcium concentration ([Ca²⁺]i).[2] This calcium mobilization is a key event in various cellular responses, including chemotaxis, degranulation, and superoxide production.[3] Consequently, monitoring the inhibition of agonist-induced calcium flux by this compound is a robust method for characterizing its antagonist activity and for screening for novel FPR1 modulators. These application notes provide detailed protocols for utilizing this compound in calcium mobilization assays.

Mechanism of Action

FPR1 is a Gi/Go-coupled receptor. Upon agonist binding, the receptor activates heterotrimeric G proteins, leading to the dissociation of the Gα and Gβγ subunits. The activated Gβγ subunit, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This compound acts as a competitive antagonist, binding to FPR1 and preventing the agonist from initiating this signaling cascade, thereby inhibiting the subsequent rise in intracellular calcium.

Figure 1. FPR1 signaling pathway leading to calcium mobilization and its inhibition by this compound.

Data Presentation

The inhibitory activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC₅₀) or its apparent dissociation constant (K D). These values are derived from concentration-response curves where the response (e.g., peak fluorescence signal corresponding to [Ca²⁺]i) is plotted against varying concentrations of the antagonist in the presence of a fixed concentration of an agonist like fMLP.

| Parameter | Value | Cell Type | Assay Conditions | Reference |

| K D (apparent) | 230 nM | HL-60 cells | Intracellular calcium mobilization assay. | [4] |

| EC₅₀ (Superoxide Production) | 0.25 µM | Neutrophils | Inhibition of fMLP-induced superoxide production. | [4] |

| Recommended Concentration for FPR1 Selectivity | < 10 µM | Neutrophils | To avoid off-target effects on FPRL1.[5][6] | [5][6] |

Experimental Protocols

Protocol 1: Calcium Mobilization Assay Using a Fluorescence Plate Reader (e.g., FlexStation®)

This protocol describes the use of this compound to inhibit fMLP-induced calcium mobilization in a cell line expressing FPR1 (e.g., human promyelocytic leukemia HL-60 cells) or in primary cells (e.g., human neutrophils). The assay utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM, and a fluorescence plate reader with automated liquid handling capabilities.

Materials:

-

Cells: FPR1-expressing HL-60 cells or isolated human neutrophils.

-

This compound: Stock solution in DMSO.

-

fMLP: Stock solution in DMSO.

-

Fluo-4 AM: Stock solution in DMSO.

-

Pluronic® F-127: 20% solution in DMSO.

-